![molecular formula C11H9N3OS B2384460 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone CAS No. 2175979-38-9](/img/structure/B2384460.png)
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone
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Description
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone, also known as PPM1K inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Necroptosis Inhibition
- Compound Role : Researchers have identified 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives (including compound 26) as potent necroptosis inhibitors . Compound 26 effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis.
Antituberculotic Activity
- Compound Role : Pyrazolo[3,4-b]pyridine derivatives, specifically those with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions, exhibit promising antituberculotic activity .
Antiviral Properties
- Compound Role : Certain derivatives of pyrrolo[3,4-b]pyridine have demonstrated enhanced antiviral activity .
Heterocyclic Scaffold Exploration
- Compound Role : Pyrazolo[3,4-b]pyridine, with its aromatic, stable structure, provides opportunities for combinatorial library synthesis and structure-activity relationship studies .
Functionalized Pyrrolo[3,4-b]pyridines
- Compound Role : Base-promoted reactions allow convenient construction of pyrrolo[3,4-b]pyridine skeletons, opening avenues for further modifications .
Polyfunctionalized Pyrrolo[3,4-c]pyrazole-4,6-diones
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPQNWLOGDHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone |
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